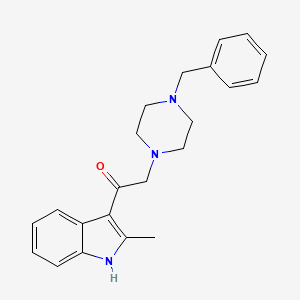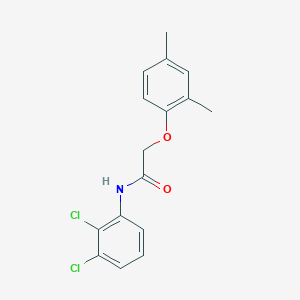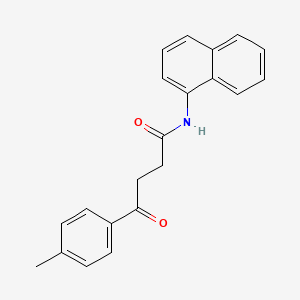
4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide, also known as MNOPB, is a chemical compound that has been studied for its potential applications in the field of neuroscience. This compound is a type of selective delta opioid receptor agonist, which means that it has the ability to activate certain receptors in the brain that are involved in pain relief and mood regulation. In
Mechanism of Action
4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide works by activating delta opioid receptors in the brain, which are involved in pain relief, mood regulation, and addiction. When these receptors are activated, they release endorphins, which are natural painkillers that can also improve mood and reduce anxiety. 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been shown to have a high affinity for delta opioid receptors, making it a potent agonist for these receptors.
Biochemical and Physiological Effects:
4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been shown to have potent analgesic effects in animal models, reducing pain without causing significant side effects. Additionally, 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been shown to have antidepressant and anxiolytic effects in animal models, suggesting that it may have potential as a treatment for mood disorders. 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has also been shown to have anti-inflammatory effects, reducing inflammation in the brain and other tissues.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide in lab experiments is that it has a high affinity for delta opioid receptors, making it a potent agonist for these receptors. Additionally, 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been shown to have potent analgesic effects in animal models, making it a useful tool for studying pain pathways. However, one limitation of using 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide in lab experiments is that it may have different effects in humans than in animals, so caution should be taken when extrapolating results from animal studies to humans.
Future Directions
There are several future directions for research on 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide. One area of interest is the potential use of 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide in the treatment of chronic pain, depression, and anxiety in humans. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide and its effects on different types of pain and mood disorders. Finally, more research is needed to determine the safety and efficacy of 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide in humans, including studies on its pharmacokinetics, pharmacodynamics, and potential side effects.
Synthesis Methods
The synthesis of 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide involves several steps, including the reaction of 4-methylacetophenone with 1-naphthylamine to form 4-(4-methylphenyl)-1-naphthylamine, which is then reacted with ethyl chloroformate to produce 4-(4-methylphenyl)-N-1-naphthylcarbamate. This compound is then hydrolyzed with sodium hydroxide to form 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide.
Scientific Research Applications
4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been studied for its potential use in the treatment of chronic pain, depression, and anxiety. In animal studies, 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been shown to have potent analgesic effects, reducing pain without causing significant side effects. Additionally, 4-(4-methylphenyl)-N-1-naphthyl-4-oxobutanamide has been shown to have antidepressant and anxiolytic effects in animal models, suggesting that it may have potential as a treatment for mood disorders.
properties
IUPAC Name |
4-(4-methylphenyl)-N-naphthalen-1-yl-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-15-9-11-17(12-10-15)20(23)13-14-21(24)22-19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUFPPPOKKEZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenyl)-N-(naphthalen-1-yl)-4-oxobutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5705988.png)
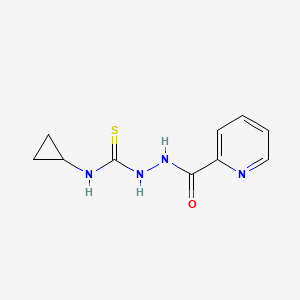
![N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5706025.png)




![10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5706046.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5706054.png)
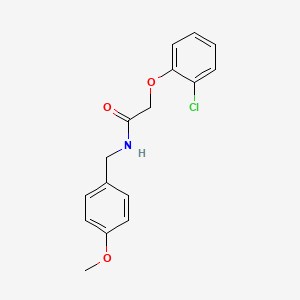
![diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate](/img/structure/B5706059.png)
